What are the chemical properties of Glycidoxypropyltrimethoxysilane?
What are the chemical properties of Glycidoxypropyltrimethoxysilane?
An In-depth Technical Guide to the Chemical Properties of Glycidoxypropyltrimethoxysilane
Introduction
Glycidoxypropyltrimethoxysilane (GPTMS), also known as (3-Glycidyloxypropyl)trimethoxysilane, is a bifunctional organosilane that serves as a versatile coupling agent and adhesion promoter in a wide array of industrial applications.[1][2] Its unique molecular structure, featuring a reactive organic epoxide group and hydrolyzable inorganic methoxysilyl groups, allows it to form stable chemical bonds with both organic polymers and inorganic surfaces.[1] This dual reactivity makes it an essential component in the formulation of adhesives, sealants, coatings, and composite materials, where it enhances adhesion, improves mechanical properties, and increases durability.[1][3] This technical guide provides a comprehensive overview of the chemical properties of GPTMS, including its physicochemical characteristics, reactivity, and the experimental protocols used to evaluate its behavior.
Physicochemical Properties
Glycidoxypropyltrimethoxysilane is a colorless, low-viscosity liquid with a slight terpentine-like odor.[1] It is soluble in many organic solvents such as alcohols, ketones, and aliphatic or aromatic hydrocarbons, but it is immiscible with water.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20O5Si | [4] |
| Molecular Weight | 236.34 g/mol | [4][5][6] |
| CAS Number | 2530-83-8 | [4][7] |
| Appearance | Clear, colorless liquid | [4][8] |
| Density | 1.07 g/cm³ at 25 °C | [7] |
| Boiling Point | 120 °C at 2 mmHg | [2][3] |
| Refractive Index | 1.4280 to 1.4300 (at 20°C, 589 nm) | [4] |
| Viscosity | 3.65 mPa.s at 20 °C | [7] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Vapor Pressure | < 0.1 hPa at 20 °C | [7] |
| Solubility | Soluble in a variety of organic solvents; immiscible with water.[3] |
Chemical Reactivity and Mechanisms
The utility of GPTMS stems from its dual chemical nature, which allows it to act as a molecular bridge between different types of materials.[1] This is facilitated by two primary reaction pathways: the hydrolysis and condensation of the trimethoxysilyl group and the ring-opening reactions of the epoxide group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
In the presence of water, the methoxysilyl groups of GPTMS undergo hydrolysis to form reactive silanol (Si-OH) groups and methanol as a byproduct.[9] This reaction can proceed in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups.[10] The resulting silanols are unstable and readily undergo condensation reactions with other silanols to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures.[9] These silanol groups can also react with hydroxyl groups on the surface of inorganic substrates, such as glass and metals, to form a durable covalent bond.
The kinetics of hydrolysis and condensation are significantly influenced by factors such as pH and temperature.[10][11] Under slightly acidic conditions, the hydrolysis of the epoxy ring is favored, while under basic conditions, the condensation of the silicon-containing groups is the predominant reaction.[12] An increase in temperature accelerates all reaction processes, including hydrolysis, condensation, and epoxy ring opening.[10][11]
Reactions of the Epoxide Group
The epoxy ring of GPTMS is susceptible to ring-opening reactions with a variety of nucleophiles. This allows for covalent bonding with organic polymers.[1] The reactivity of the epoxy group is similar to that of organic epoxides and can be catalyzed by both acids and bases.[1] Common reactants include amines, alcohols, thiols, and carboxylic acids.[1] These reactions result in the formation of a stable covalent bond between the silane and the organic matrix, which is crucial for its function as a coupling agent.
Experimental Protocols
The chemical properties and reaction kinetics of GPTMS are typically investigated using spectroscopic techniques. The following are examples of experimental protocols that can be employed.
Monitoring Hydrolysis and Condensation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of GPTMS hydrolysis and condensation in real-time.[10] By using 29Si, 13C, and 1H NMR, it is possible to identify and quantify the different chemical species present in the solution as the reaction progresses.[10]
Methodology:
-
Sample Preparation: A dilute aqueous solution of GPTMS (e.g., 2 wt%) is prepared in a mixture of D2O and H2O (e.g., 26% D2O/74% H2O) to provide a lock signal for the NMR spectrometer.[10] The pH of the solution is adjusted to the desired value (e.g., 5.4).[10]
-
NMR Analysis: The sample is placed in the NMR spectrometer, and spectra are acquired at regular intervals.
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29Si NMR: Used to observe the silicon environment and distinguish between the starting material (T0), partially hydrolyzed species (T1), and fully hydrolyzed and condensed species (T2, T3).[10]
-
13C NMR: The Distortionless Enhancement by Polarization Transfer (DEPT) sequence can be used to monitor the hydrolysis process by observing the changes in the carbon signals of the methoxy groups.[10]
-
1H NMR: Allows for the quantification of the different methoxy group environments corresponding to the various stages of hydrolysis and the formation of methanol.[10]
-
-
Data Analysis: The concentration of each species over time is determined by integrating the corresponding peaks in the NMR spectra. This data can then be used to calculate reaction rates and activation energies.[10][11]
Analysis of Hydrolysis by Infrared Spectroscopy
Infrared (IR) spectroscopy can be used to qualitatively and quantitatively analyze the chemical reactions involved in the hydrolysis and condensation of GPTMS.[9] By monitoring the changes in the IR absorption bands over time, the kinetics of the process can be studied.[9]
Methodology:
-
Sample Preparation: A solution of GPTMS in an alcoholic solvent (e.g., 50% ethanol) is prepared.[9]
-
IR Analysis: A drop of the solution is placed between two KBr plates, and IR spectra are recorded at different time intervals.
-
Data Analysis: The changes in the intensity of specific absorption bands are monitored:
-
Hydrolysis of alkoxy groups: Monitored by the appearance and growth of bands associated with Si-OH groups and the alcohol byproduct (methanol).[9]
-
Condensation: Observed through the formation and increase in the intensity of the Si-O-Si absorption band.[9]
-
Epoxy ring opening: Can also be tracked by changes in the characteristic bands of the epoxide ring.[9]
-
Conclusion
Glycidoxypropyltrimethoxysilane is a key industrial chemical whose utility is derived from its unique bifunctional nature. A thorough understanding of its chemical properties, particularly the kinetics and mechanisms of its hydrolysis, condensation, and epoxide reactions, is essential for optimizing its performance in various applications. The experimental protocols outlined in this guide provide a framework for researchers and scientists to further investigate and harness the capabilities of this versatile organosilane.
References
- 1. atamankimya.com [atamankimya.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Glycidoxypropyltrimethoxysilane | 2530-83-8 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Glycidoxypropyltrimethoxysilane | 2530-83-8 | FG30666 [biosynth.com]
- 6. Glycidoxypropyltrimethoxysilane | C9H20O5Si | CID 17317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
